molecular formula C11H9BF2O2 B13466032 (6-(Difluoromethyl)naphthalen-2-yl)boronic acid

(6-(Difluoromethyl)naphthalen-2-yl)boronic acid

Cat. No.: B13466032
M. Wt: 222.00 g/mol
InChI Key: RSUVFTICEVRMIH-UHFFFAOYSA-N
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Description

(6-(Difluoromethyl)naphthalen-2-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with a difluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of a halogenated naphthalene derivative using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of (6-(Difluoromethyl)naphthalen-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

(6-(Difluoromethyl)naphthalen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium catalysts: Commonly used in Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: DMF, THF, or toluene.

Major Products

    Biaryl compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronic esters: From esterification reactions.

Mechanism of Action

The primary mechanism of action for (6-(Difluoromethyl)naphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group interacts with the palladium complex, facilitating the transfer of the organic moiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Difluoromethyl)naphthalen-2-yl)boronic acid is unique due to the presence of the difluoromethyl group, which can impart different electronic properties compared to methoxy or fluoro substituents. This can influence the reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C11H9BF2O2

Molecular Weight

222.00 g/mol

IUPAC Name

[6-(difluoromethyl)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C11H9BF2O2/c13-11(14)9-2-1-8-6-10(12(15)16)4-3-7(8)5-9/h1-6,11,15-16H

InChI Key

RSUVFTICEVRMIH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C(F)F)(O)O

Origin of Product

United States

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